molecular formula C16H12O5 B2366014 4,7-dihydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one CAS No. 42345-56-2

4,7-dihydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one

Cat. No.: B2366014
CAS No.: 42345-56-2
M. Wt: 284.267
InChI Key: NQQPLJDNDBFHME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-dihydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one is a chemical compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities and are widely studied for their potential health benefits

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dihydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one typically involves the condensation of appropriate phenolic and methoxy-substituted benzaldehydes with suitable diketones under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the chromenone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,7-dihydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the chromenone ring can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl and methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives of the chromenone structure.

    Substitution: Alkylated or acylated derivatives depending on the substituents used.

Scientific Research Applications

4,7-dihydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its antioxidant properties and potential to scavenge free radicals.

    Medicine: Investigated for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of natural dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4,7-dihydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.

    Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    7,3’-dihydroxy-4’-methoxy-8-methylflavan: Another flavonoid with similar structural features but different substitution patterns.

    8,3’-dihydroxy-7,4’-dimethoxyisoflavone: An isoflavone with hydroxyl and methoxy groups at different positions.

Uniqueness

4,7-dihydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4,7-dihydroxy-3-(4-methoxyphenyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-20-11-5-2-9(3-6-11)14-15(18)12-7-4-10(17)8-13(12)21-16(14)19/h2-8,17-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQPLJDNDBFHME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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